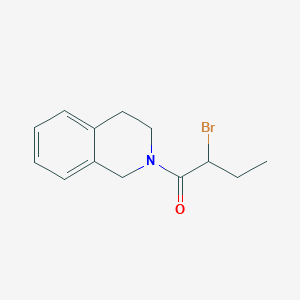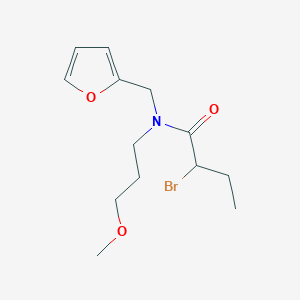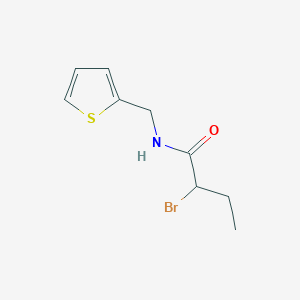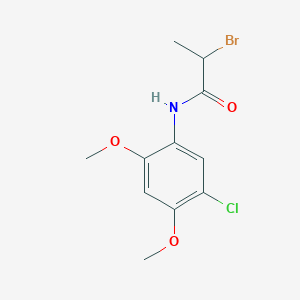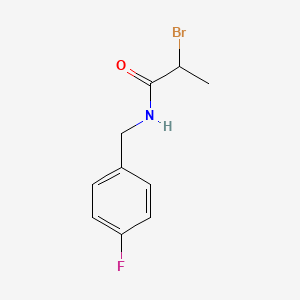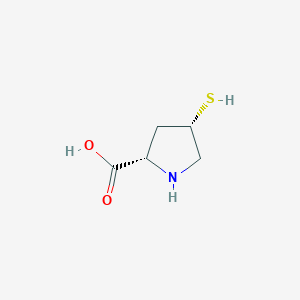
Cis-4-mercapto-L-proline
概要
説明
Cis-4-mercapto-L-proline is a sulfur-containing amino acid that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a chiral molecule that exists in two enantiomeric forms, with the cis isomer being the most biologically active.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cis-4-mercapto-L-proline can be achieved through enzymatic hydroxylation of L-pipecolic acid by L-proline cis-4-hydroxylases. This method involves the use of non-heme iron/α-ketoglutarate-dependent dioxygenases, which catalyze the hydroxylation reaction at specific carbon positions with high chiral selectivity .
Industrial Production Methods: For large-scale production, whole-cell catalysis in water is employed to reduce the loss of Fe(II) ions. The reaction system optimization involves the continuous supplementation of Fe(II) ions and the use of ascorbic acid/FeSO4·7H2O and α-ketoglutarate/L-pipecolic acid in specific molar ratios .
化学反応の分析
Types of Reactions: Cis-4-mercapto-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be halogenated by non-heme iron/α-ketoglutarate-dependent halogenases, which catalyze regio- and stereo-selective halogenation of inactivated C(sp3)-H bonds .
Common Reagents and Conditions: Common reagents used in these reactions include Fe(II) ions, α-ketoglutarate, and ascorbic acid. The reaction conditions typically involve aqueous environments to maintain the stability of Fe(II) ions .
Major Products Formed: The major products formed from these reactions include various halogenated derivatives of this compound, which can be further utilized in synthetic and industrial applications .
科学的研究の応用
Cis-4-mercapto-L-proline has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of pharmaceuticals. In biology, it serves as a valuable reagent for studying cellular metabolism and the regulation of macromolecule synthesis . In medicine, it has potential therapeutic applications due to its ability to alter bioactivity and act as a synthetic handle for diversification and modification of late-stage synthetic intermediates . In industry, it is used in the production of chiral compounds and as a catalyst in various chemical reactions .
作用機序
The mechanism of action of cis-4-mercapto-L-proline involves its ability to undergo proline isomerization, which affects protein folding and conformations. This process regulates protein functions and biological pathways by interconverting between the cis and trans forms of proline . The compound also influences proline metabolism, which is a key pathway in the metabolic rewiring that sustains cancer cell proliferation, survival, and metastatic spread .
類似化合物との比較
Cis-4-mercapto-L-proline can be compared with other similar compounds such as trans-4-hydroxy-L-proline and cis-4-hydroxy-L-proline. These compounds are also useful chiral building blocks for the organic synthesis of pharmaceuticals and have been tested for their antitumor activity .
List of Similar Compounds:特性
IUPAC Name |
(2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNANFOWNSGDJL-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628714 | |
| Record name | (4S)-4-Sulfanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171189-35-8 | |
| Record name | (4S)-4-Sulfanyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of immobilizing L-proline on a solid support like SBA-15?
A1: Immobilizing L-proline on a solid support like SBA-15 offers several advantages for its use as a catalyst:
- Easy Separation and Reuse: [] Heterogenous catalysts, such as the L-proline functionalized SBA-15, can be easily separated from the reaction mixture by simple filtration, unlike homogenous catalysts which require more complex separation techniques. This ease of separation also allows for the catalyst to be reused multiple times, improving the efficiency and cost-effectiveness of the process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


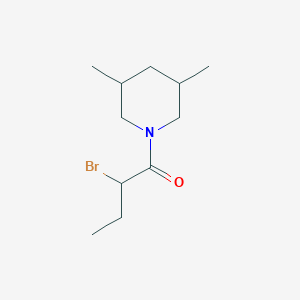
![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

